molecular formula C8H14O3 B14732850 Ethyl 6-hydroxyhex-2-enoate CAS No. 13038-15-8

Ethyl 6-hydroxyhex-2-enoate

Cat. No.: B14732850
CAS No.: 13038-15-8
M. Wt: 158.19 g/mol
InChI Key: RBOGAEJVPDICBW-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyhex-2-enoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction between an alcohol and an acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxyhex-2-enoate can be synthesized through several methods. One common method involves the Wittig reaction, where ethyl 2-oxoacetate reacts with 2E,4E-hexadienal in the presence of appropriate ylides . The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxyhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 6-oxohex-2-enoate.

    Reduction: Formation of ethyl 6-hydroxyhexanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-hydroxyhex-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxohex-2-enoate
  • Ethyl 6-hydroxyhexanoate
  • Ethyl 6-bromohex-2-enoate

Uniqueness

Ethyl 6-hydroxyhex-2-enoate is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

13038-15-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 6-hydroxyhex-2-enoate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3

InChI Key

RBOGAEJVPDICBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCO

Origin of Product

United States

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